2,2,2-Trichloro-N-(4-piperidinyl)acetamide hydrochloride

Description

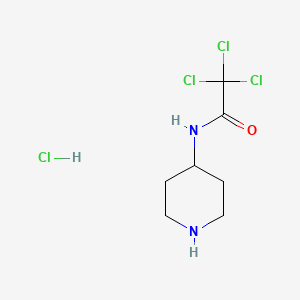

2,2,2-Trichloro-N-(4-piperidinyl)acetamide hydrochloride is a halogenated acetamide derivative characterized by a trichloromethyl group attached to an acetamide backbone, with a 4-piperidinyl substituent. The compound’s hydrochloride salt enhances its stability and solubility in polar solvents. Key features include:

- Molecular formula: Likely C₇H₁₀Cl₃N₂O·HCl (based on analogs in and ).

- Functional groups: Trichloroacetamide (electron-withdrawing), piperidinyl (cyclic secondary amine), and hydrochloride salt (ionic interaction contributor).

- Potential applications: Structural analogs suggest roles in pharmaceuticals (e.g., acetyl fentanyl derivatives in ) or agrochemicals (e.g., herbicidal acetamides in ).

Properties

IUPAC Name |

2,2,2-trichloro-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3N2O.ClH/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;/h5,11H,1-4H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTPGLWUIJPIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C(Cl)(Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(4-piperidinyl)acetamide hydrochloride typically involves the reaction of 2,2,2-trichloroacetamide with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. Industrial production methods also focus on ensuring the safety and efficiency of the synthesis process, as well as minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-piperidinyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trichloromethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Organic Chemistry

2,2,2-Trichloro-N-(4-piperidinyl)acetamide hydrochloride serves as a reagent in organic synthesis. Its trichloromethyl group allows it to participate in various chemical reactions:

- Alkylation Reactions : The compound acts as an alkylating agent when activated by Lewis or Brønsted acids, facilitating the formation of complex organic structures .

- Substitution Reactions : The trichloromethyl group can undergo nucleophilic substitution, leading to the synthesis of diverse derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Alkylation | Reacts with nucleophiles under acidic conditions | Alkylated products |

| Substitution | Nucleophilic attack on trichloromethyl group | Substituted derivatives |

| Oxidation | Can be oxidized to form various products | Oxidized derivatives |

Biological Studies

The compound is explored for its effects on biological systems:

- Pharmacological Research : Investigations into its potential therapeutic applications have shown promise in drug development.

- Mechanism of Action : It interacts with specific molecular targets within biological pathways, influencing their activity.

Case Study Example :

In a study examining the effects of trichloroacetimidates as alkylating agents, it was found that these compounds could effectively inhibit certain biological pathways related to cancer cell proliferation .

Medicinal Chemistry

The compound's structure makes it a candidate for drug development:

- Therapeutic Potential : Research is ongoing into its use as a precursor for synthesizing new pharmacological agents aimed at treating various diseases.

- Targeted Drug Delivery : Its ability to modify biological activity positions it as a potential agent in targeted therapies.

Industrial Applications

In industrial chemistry, this compound is utilized in the production of various chemical products:

- Chemical Manufacturing : It serves as an intermediate in synthesizing more complex chemicals used in pharmaceuticals and agrochemicals.

- Material Science : The compound's properties are leveraged in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(4-piperidinyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Trichloroacetamide Derivatives

Key Observations :

- Dihedral Angles : Substituents on the aromatic ring (e.g., nitro, methyl) influence planarity. For example, the 3-nitrophenyl derivative () exhibits near-planarity (5.47°), optimizing hydrogen bonding .

- Hydrogen Bonding : All trichloroacetamides form N–H⋯O or C–H⋯O networks, enhancing crystal stability. Piperidinyl derivatives (e.g., ) likely utilize N–H⋯Cl interactions due to the hydrochloride salt .

- Disorder in Halogens : In the 2,5-dimethylphenyl analog (), two chlorine atoms are disordered, suggesting steric hindrance from methyl groups .

Table 2: Physicochemical Properties of Piperidinyl and Aromatic Acetamides

Key Observations :

- Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical applications .

- Synthesis : Trichloroacetamides are often synthesized via acetylation of amines () or imidate intermediates (). Piperidinyl derivatives may require protection/deprotection strategies ().

Key Observations :

- Agrochemicals : Chlorinated acetamides (e.g., alachlor in ) demonstrate herbicidal activity via inhibition of fatty acid elongation .

Biological Activity

2,2,2-Trichloro-N-(4-piperidinyl)acetamide hydrochloride, commonly referred to as a trichloroacetamide derivative, is a chemical compound with the molecular formula C7H12Cl4N2O and a molecular weight of 282 g/mol. This compound has garnered attention in various scientific fields due to its unique structural attributes and potential biological activities.

The compound features a piperidine ring and a trichloromethyl group, which contribute to its reactivity and interaction with biological systems. The mechanism of action typically involves the binding of the compound to specific molecular targets, modulating their activity. Such interactions can influence various biochemical pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Applications

Research Context:

The biological activity of this compound has been explored in several studies focusing on its potential therapeutic applications. It has been investigated for its effects on various biological systems, including enzyme inhibition and modulation of receptor activity.

Case Studies

-

Farnesyltransferase Inhibition:

A study highlighted the compound's role as a farnesyltransferase (FTase) inhibitor. FTase is crucial in post-translational modifications of proteins involved in cell signaling pathways related to cancer. The compound demonstrated significant inhibition with an IC50 value indicating potent activity against FTase, suggesting its potential as an anti-cancer agent . -

Alkylation Reactions:

Research has shown that trichloroacetamides can serve as alkylating agents in organic synthesis. The ability to undergo nucleophilic substitution reactions positions this compound as a valuable reagent in synthesizing biologically active molecules .

Biological Activity Data Table

| Biological Activity | IC50/EC50 Values | Target | Reference |

|---|---|---|---|

| Farnesyltransferase Inhibition | 1.9 nM | Farnesyltransferase | |

| Enzyme Modulation | Variable | Various enzymes | |

| Alkylation Potential | N/A | Nucleophiles |

Toxicological Considerations

Given its chemical structure, this compound may exhibit toxicological effects that warrant careful handling and usage in laboratory settings. The trichloromethyl group is known for its potential hazards, necessitating thorough risk assessments in research applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trichloro-N-(4-piperidinyl)acetamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution or condensation reactions. For example, analogs like 2-chloro-N-methylacetamide derivatives are synthesized using 2-chloroacetamide intermediates reacted with piperidine derivatives under reflux in aprotic solvents (e.g., DMF or THF) . Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring via TLC and HPLC is critical to isolate intermediates and minimize byproducts .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms the piperidinyl and trichloroacetamide moieties. Key signals include the piperidine NH (~δ 8.5 ppm) and trichloromethyl group (C-Cl₃, δ ~75 ppm in ¹³C) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~300).

- X-ray Crystallography : For absolute configuration determination, single crystals are grown via slow evaporation in ethanol .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Solubility tests in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are recommended. Stability studies (24–72 hrs, 25°C/4°C) should use HPLC to detect degradation products (e.g., free base formation under alkaline conditions) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions in splitting patterns may arise from dynamic proton exchange or conformational isomerism. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow exchange rates. Computational modeling (DFT at B3LYP/6-31G* level) can simulate spectra and identify dominant conformers .

Q. What strategies optimize reaction yield in large-scale synthesis while minimizing trichloroacetyl side products?

- Methodological Answer :

- Reactor Design : Use a continuous-flow reactor with controlled temperature (0–5°C) to reduce exothermic side reactions.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- In-Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., proteases). Focus on hydrogen bonding with the acetamide carbonyl and piperidine NH.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues for mutagenesis validation .

Q. What experimental approaches validate the compound’s metabolic stability in vitro?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition, guiding toxicity profiling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.